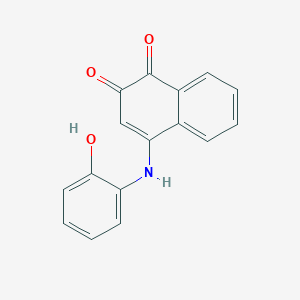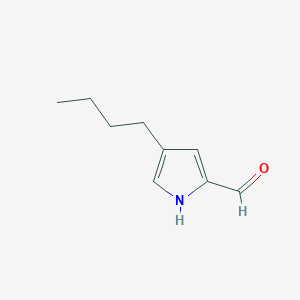
4-butyl-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-1H-pyrrole-2-carbaldehyde is a chemical compound that belongs to the class of pyrrole aldehydes. It is widely used in scientific research for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
4-butyl-1H-pyrrole-2-carbaldehyde has numerous applications in scientific research. It has been used as a building block for the synthesis of various pyrrole-based compounds, including natural products and pharmaceuticals. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
Mecanismo De Acción
The mechanism of action of 4-butyl-1H-pyrrole-2-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile and a Michael acceptor, reacting with various electrophiles and forming covalent bonds. This property makes it useful in the synthesis of complex organic molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-butyl-1H-pyrrole-2-carbaldehyde are not well studied. However, it has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been reported to have cytotoxic effects against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-butyl-1H-pyrrole-2-carbaldehyde in lab experiments is its versatility. It can be used as a building block for the synthesis of various compounds and as a fluorescent probe for the detection of metal ions. However, its limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are numerous future directions for the use of 4-butyl-1H-pyrrole-2-carbaldehyde in scientific research. One potential application is in the development of new antimicrobial agents. It could also be used as a ligand for the preparation of metal complexes with potential applications in catalysis and material science. Additionally, it could be used as a fluorescent probe for the detection of other analytes, such as biomolecules or environmental pollutants.
Conclusion:
In conclusion, 4-butyl-1H-pyrrole-2-carbaldehyde is a versatile chemical compound with numerous applications in scientific research. Its unique properties make it useful in the synthesis of complex organic molecules and as a fluorescent probe for the detection of metal ions. Although its biochemical and physiological effects are not well studied, it has shown potential as an antimicrobial agent and as a cytotoxic agent against cancer cells. With further research, it has the potential to be used in a wide range of applications in various fields of science.
Métodos De Síntesis
The synthesis of 4-butyl-1H-pyrrole-2-carbaldehyde involves the reaction of butylamine with 2-acetylpyrrole in the presence of an oxidizing agent such as potassium permanganate. This reaction yields 4-butyl-1H-pyrrole-2-carbaldehyde as a yellowish-brown solid with a melting point of 70-72°C.
Propiedades
Número CAS |
179928-26-8 |
|---|---|
Nombre del producto |
4-butyl-1H-pyrrole-2-carbaldehyde |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
4-butyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8-5-9(7-11)10-6-8/h5-7,10H,2-4H2,1H3 |
Clave InChI |
YJVXCGRBLXSBOR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CNC(=C1)C=O |
SMILES canónico |
CCCCC1=CNC(=C1)C=O |
Sinónimos |
1H-Pyrrole-2-carboxaldehyde, 4-butyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[(4-Chlorophenyl)sulfonyl]ethyl]cyclohexan-1-one](/img/structure/B61611.png)
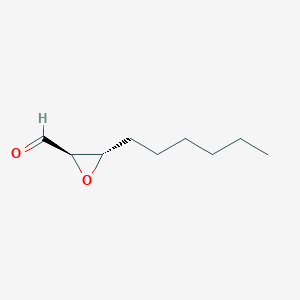
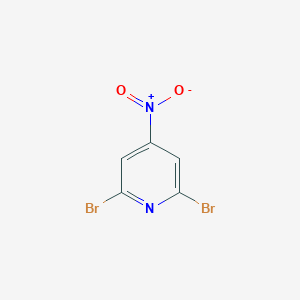
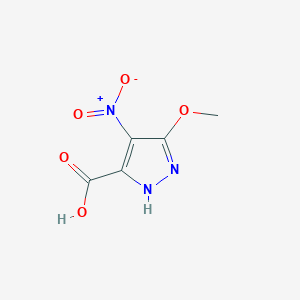
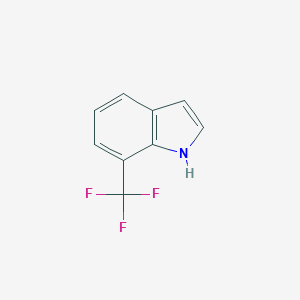
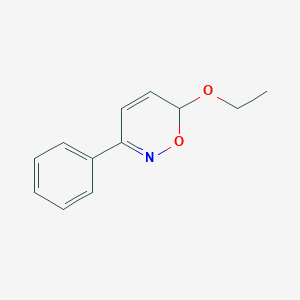

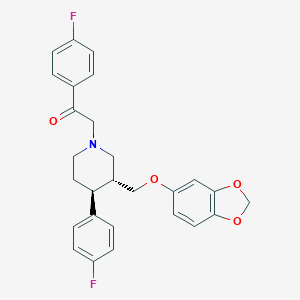
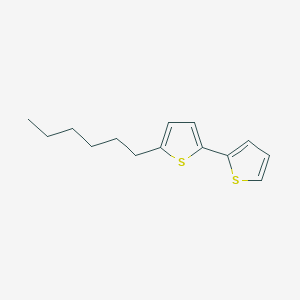

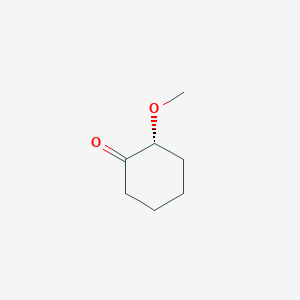

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)
